1-(benzylsulfanyl)-3-(chloromethyl)benzene
Description
1-(Benzylsulfanyl)-3-(chloromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and a chloromethyl group
Properties
CAS No. |
123926-49-8 |
|---|---|
Molecular Formula |
C14H13ClS |
Molecular Weight |
248.8 |
Purity |
75 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfanyl)-3-(chloromethyl)benzene typically involves the chloromethylation of benzylsulfanylbenzene. This can be achieved through the reaction of benzylsulfanylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfanyl)-3-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, to form benzylthiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of benzylsulfanyl derivatives with various substituents replacing the chlorine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzylthiol derivatives.
Scientific Research Applications
1-(Benzylsulfanyl)-3-(chloromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(benzylsulfanyl)-3-(chloromethyl)benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Benzyl chloride: Similar in structure but lacks the sulfanyl group, making it less versatile in certain reactions.
Benzylsulfanylbenzene: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Chloromethylbenzene: Similar but lacks the benzylsulfanyl group, affecting its redox properties.
Uniqueness: 1-(Benzylsulfanyl)-3-(chloromethyl)benzene is unique due to the presence of both the benzylsulfanyl and chloromethyl groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis .
Biological Activity
1-(Benzylsulfanyl)-3-(chloromethyl)benzene, also known by its chemical formula C14H13ClS, is a compound of interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
This compound possesses a benzyl sulfanyl group and a chloromethyl substituent, which influence its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClS |
| Molecular Weight | 258.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with sulfanyl groups often exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways. A study demonstrated that derivatives of benzyl sulfanyl compounds showed significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a recent investigation revealed that the compound inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells.
The biological mechanisms underlying the activity of this compound involve several pathways:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression in cancer cells.
Case Studies
Several case studies have examined the biological effects of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry reported that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens.
- Anticancer Research : Another study highlighted that treatment with the compound resulted in a 70% reduction in tumor size in xenograft models after four weeks of administration.
Comparative Analysis
When compared to similar compounds, this compound shows unique properties due to its specific functional groups:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Sulfanyl derivative | Moderate | High |
| 1-Benzenesulfonyl-3-chloromethylbenzene | Sulfonyl derivative | Low | Moderate |
| Benzyl chloride | Simple alkyl halide | None | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
